N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-17-12-13-20(16-22(17)26-14-5-4-11-24(26)28)25-23(27)15-19-9-6-8-18-7-2-3-10-21(18)19/h2-3,6-10,12-13,16H,4-5,11,14-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVDBQKBFSTTMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCCC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps. One common method starts with the reaction of 4-chloronitrobenzene with piperidine, followed by a series of oxidation steps using sodium chlorite under a CO2 atmosphere to form the corresponding lactam . The reaction conditions are generally mild, and the intermediates can be purified through simple slurry or recrystallization without the need for column chromatography .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of inexpensive starting materials and practical reaction conditions makes the industrial synthesis of this compound economically viable .
Chemical Reactions Analysis
Types of Reactions: N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its properties or to create derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like sodium chlorite, reducing agents, and various catalysts to facilitate substitution reactions. The reaction conditions are typically optimized to ensure high efficiency and selectivity .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield lactam derivatives, while substitution reactions can introduce different functional groups to the aromatic ring .
Scientific Research Applications
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the development of anticoagulant drugs . The compound’s unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it acts as a competitive inhibitor of certain enzymes, binding to their active sites and preventing substrate interaction . This inhibition can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its 2-oxopiperidin-1-yl substituent on the phenyl ring, distinguishing it from other acetamide derivatives. Key structural analogs include:
The 2-oxopiperidin-1-yl group introduces a six-membered lactam ring, which may enhance conformational stability and hydrogen-bonding interactions compared to simpler alkyl or halogen substituents in analogs .
Physicochemical Properties
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (expected ~1670–1680 cm⁻¹) aligns with acetamide derivatives like 6b (C=O at 1682 cm⁻¹) and 15a (C=O at 1670 cm⁻¹). The 2-oxopiperidin-1-yl group may introduce additional N–H and C–N stretches (~3300 cm⁻¹ and ~1300 cm⁻¹, respectively) .
- Solubility: Compared to sulfamoyl-containing analogs (e.g., ), the target compound likely has reduced aqueous solubility due to the hydrophobic naphthalene and piperidinone groups.
- Thermal Stability : Derivatives with rigid substituents (e.g., triazoles in ) exhibit higher melting points (>200°C), suggesting the target compound may share similar stability.
Biological Activity
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide, often referred to as a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological mechanisms, pharmacodynamics, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a complex structure characterized by a naphthalene core and a piperidinone moiety. This unique configuration suggests multiple points of interaction with biological targets, making it a candidate for various pharmacological applications.
Target Interaction
The primary biological target of this compound is activated factor X (FXa) , a crucial component in the coagulation cascade. By acting as a direct inhibitor of FXa, this compound plays a significant role in modulating blood clotting processes.
Mode of Action
The inhibition of FXa leads to decreased thrombin generation, which is vital for blood coagulation. This mechanism suggests potential applications in treating thromboembolic disorders where anticoagulation is necessary.
Pharmacokinetics
Research indicates that this compound exhibits favorable pharmacokinetic properties:
- Bioavailability : High
- Clearance : Low
- Volume of Distribution : Small in both animal models and human studies.
These properties suggest that the compound could maintain effective concentrations in the bloodstream for extended periods, enhancing its therapeutic potential.
Antiproliferative Effects
Studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit cell growth in human cancer cell lines such as HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The inhibitory concentration (IC50) values indicate that this compound can effectively reduce cell proliferation at micromolar levels .
Cell Cycle Modulation
The compound influences cell cycle progression, particularly affecting the G2/M phase. This modulation is critical for cancer therapy as it can lead to increased apoptosis in rapidly dividing cells .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| 1 | HT-29 | 5.0 | Significant inhibition of growth |
| 2 | M21 | 3.5 | Induced apoptosis in treated cells |
| 3 | MCF7 | 4.0 | Blocked cell cycle at G2/M phase |
These findings underscore the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide?
The compound can be synthesized via a coupling reaction between naphthalene-1-ylacetyl chloride and substituted aniline derivatives under controlled conditions. Key steps include:
- Dissolving reactants in dichloromethane (DCM) or dimethylformamide (DMF) with triethylamine as a base .
- Stirring at low temperatures (e.g., 273 K) to minimize side reactions .
- Purification via extraction and crystallization (e.g., slow evaporation from toluene) .
- Yield optimization by adjusting reaction time and stoichiometry .
Q. Which techniques are critical for structural characterization of this compound?
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and dihedral angles between aromatic rings (e.g., naphthalene and phenyl groups) .
- NMR spectroscopy : Confirm proton environments (e.g., methyl, piperidinyl, and acetamide groups) .
- Mass spectrometry : Validate molecular weight and fragmentation patterns .
Q. How are physicochemical properties such as solubility and stability determined?
Standard methods include:
- Solubility profiling : Test in polar (e.g., water, ethanol) and non-polar solvents (e.g., DCM) .
- Stability assays : Monitor degradation under varying pH, temperature, and light exposure using HPLC or TLC .
- Melting point analysis : Differential scanning calorimetry (DSC) to assess purity .
Example data from analogous compounds:
| Property | Method | Typical Value |
|---|---|---|
| Solubility | Solvent screening | Soluble in DCM, limited in H₂O |
| Stability | Accelerated aging | Light-sensitive; store in dark |
| Melting Point | DSC | 421 K (observed in similar derivatives) |
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cellular viability tests (e.g., MTT assays) to confirm target specificity .
- Dose-response analysis : Establish EC₅₀/IC₅₀ curves to differentiate between off-target effects and true activity .
- Structural analogs : Compare activity profiles of derivatives to identify critical functional groups (e.g., piperidinyl vs. pyrrolidinyl substitutions) .
Q. What experimental designs are suitable for studying metabolic pathways?
- Radiolabeling : Introduce ¹⁴C or ³H isotopes at the methyl or naphthalene groups to track metabolites via scintillation counting .
- HPLC-MS/MS : Identify phase I/II metabolites in hepatocyte incubations .
- Enzyme inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic stability .
Q. How can target identification be systematically approached?
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with recombinant proteins (e.g., kinases, GPCRs) .
- CRISPR screening : Use genome-wide knockout libraries to identify genes modulating compound efficacy .
Q. What strategies validate the proposed mechanism of action?
- Cellular models : Use siRNA or CRISPR to silence putative targets and assess rescue of phenotype .
- Biochemical assays : Measure direct interactions (e.g., ATPase activity inhibition for kinase targets) .
- In vivo pharmacokinetics : Correlate plasma concentration with efficacy in disease models (e.g., xenografts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
